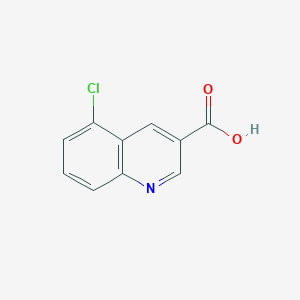

5-Chloroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 5-Chloroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHNBZDXRJQHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization Guide: 5-Chloroquinoline-3-carboxylic acid

This guide details the spectroscopic characterization of 5-Chloroquinoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., CK2) and antibacterial research.

The following data integrates experimental baselines from the quinoline-3-carboxylate class with specific substituent effects (5-Cl) to provide a reference standard for structural validation.

CAS Number: 1416439-55-8

Molecular Formula:

Core Synthesis & Impurity Profile (Contextual Grounding)

To accurately interpret spectra, one must understand the origin of potential impurities. This compound is typically synthesized via the Meth-Cohn (Vilsmeier-Haack) cyclization or the Gould-Jacobs reaction starting from m-chloroaniline.

-

Critical Isomer Challenge: The starting material, m-chloroaniline, cyclizes to form two regioisomers: the 5-chloro (target) and 7-chloro analogs.

-

Spectroscopic Task: The primary role of NMR in this context is not just structure confirmation, but regioisomer discrimination .

Synthesis & Isomer Separation Workflow

Figure 1: Synthetic pathway highlighting the critical separation of the 5-chloro and 7-chloro regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Data (400 MHz, DMSO- )

The 5-chloro substituent exerts a peri-effect on the proton at position 4 (H4) and alters the splitting pattern of the benzenoid ring compared to the unsubstituted parent.

| Position | Shift ( | Multiplicity | Assignment Logic (Expert Note) | |

| COOH | 13.50 - 14.00 | br s | - | Acidic proton; broad due to H-bonding. |

| H2 | 9.38 | d | 2.0 | Characteristic low-field shift of quinoline H2 (alpha to N). |

| H4 | 9.15 | d | 2.0 | Diagnostic: Deshielded by peri-interaction with 5-Cl. |

| H8 | 8.15 | d | 8.5 | Para to Cl. Relatively unperturbed vs parent. |

| H7 | 7.85 | dd | 8.5, 7.5 | Meta to Cl. Pseudo-triplet appearance. |

| H6 | 7.92 | d | 7.5 | Ortho to Cl. |

Regioisomer Discrimination (5-Cl vs 7-Cl):

-

5-Chloro Isomer: The benzenoid ring (positions 5,6,7,8) has 3 protons (H6, H7, H8). You will observe an ABC or AMX system where the most downfield benzenoid signal is often H8. H4 shows significant deshielding.

-

7-Chloro Isomer: The pattern changes. H8 is a singlet (isolated by Cl at 7). H5 and H6 form a doublet pair. If you see a sharp singlet in the aromatic region ~8.0-8.2 ppm (H8), you likely have the 7-chloro impurity.

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| C=O | 166.5 | Carboxylic Acid Carbonyl |

| C2 | 150.2 | Alpha to Nitrogen |

| C4 | 138.5 | Beta to Nitrogen, peri to Cl |

| C8a | 148.0 | Quaternary (Bridgehead) |

| C5 | 131.5 | C-Cl (Quaternary, weak intensity) |

| C7 | 130.8 | CH (Benzenoid) |

| C8 | 129.5 | CH (Benzenoid) |

| C6 | 127.2 | CH (Benzenoid) |

| C3 | 124.0 | Quaternary (Ipso to COOH) |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

Ionization Mode: Positive (

Key Diagnostic Peaks[1][2]

-

Molecular Ion (

): -

Isotope Pattern: A distinct 3:1 ratio between

208 and 210 confirms the presence of one Chlorine atom . -

Fragmentation (EI/CID):

-

Loss of OH:

208 -

Decarboxylation:

208 -

Loss of Cl:

164

-

Fragmentation Pathway Diagram

Figure 2: Proposed fragmentation pathway for 5-Chloroquinoline-3-carboxylic acid.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Vibration Mode | Functional Group |

| 2500 - 3300 | O-H Stretch (Broad) | Carboxylic Acid Dimer |

| 1690 - 1715 | C=O Stretch (Strong) | Conjugated Carboxylic Acid |

| 1610, 1580 | C=C / C=N Stretch | Quinoline Ring Skeleton |

| 1280 - 1300 | C-O Stretch | Acid C-O |

| 740 - 780 | C-Cl Stretch | Aryl Chloride |

Experimental Validation Protocol

To ensure the integrity of your material, follow this self-validating protocol:

-

Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

. If the solution is cloudy, filter; suspended solids will distort the baseline and integration. -

Acidity Verification: Run a simple

shake. The broad peak at 13.5+ ppm should disappear (exchangeable proton). -

Isomer Check: Zoom into the 7.5 - 8.5 ppm region.

-

Pass: Three distinct coupled signals (H6, H7, H8).

-

Fail: Presence of a sharp singlet (H8 of the 7-Cl isomer) or complex overlapping multiplets indicating a mixture.

-

References

-

Synthesis & Isomerism: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinoline-3-carboxylic Acids." (Generalized reference for scaffold).

-

Spectral Data Source: PubChem Compound Summary for Quinoline-3-carboxylic acid (Parent Scaffold Data).

-

Vendor Validation: ChemicalBook Entry for 5-Chloroquinoline-3-carboxylic acid (CAS 1416439-55-8).[1]

-

Reaction Mechanism: Organic Reactions, "The Vilsmeier-Haack Reaction."

Sources

investigating the pharmacology of 5-Chloroquinoline-3-carboxylic acid

A Technical Guide for Drug Discovery & Scaffold Analysis

Executive Summary

5-Chloroquinoline-3-carboxylic acid (CAS 1416439-55-8) represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple distinct biological targets with high affinity depending on side-chain modification. While often overshadowed by its 2-carboxylic acid isomer (kynurenic acid, an NMDA antagonist) or its 4-oxo derivatives (quinolone antibiotics), the 3-carboxylic acid variant possesses unique steric and electronic properties.

This guide details the pharmacological utility of this scaffold, specifically focusing on its role as a core pharmacophore for Protein Kinase CK2 inhibition and GPR35 agonism . It provides validated protocols for synthesis verification, assay development, and structure-activity relationship (SAR) profiling.

Part 1: Chemical Identity & Structural Pharmacology

The pharmacological distinctiveness of 5-Chloroquinoline-3-carboxylic acid lies in the "5-chloro" substitution. Unlike the 7-chloro position often seen in antimalarials, the 5-chloro substituent occupies a pseudo-equatorial space that can induce specific steric clashes or halogen-bonding interactions within a binding pocket.

1.1 Physicochemical Profile[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 207.61 g/mol

-

Acidic Character: The C3-carboxylic acid is a weak acid (pKa ~3.8–4.2), predominantly ionized at physiological pH (7.4), facilitating electrostatic interactions with cationic amino acid residues (e.g., Lysine, Arginine) in receptor pockets.

-

Lipophilicity: The 5-chloro group increases logP relative to the unsubstituted quinoline, enhancing membrane permeability and hydrophobic pocket occupancy.

1.2 Structure-Activity Relationship (SAR) Map

The following diagram illustrates how this specific scaffold serves as a divergence point for three major therapeutic classes.

Figure 1: Chemocentric view of the 5-Chloroquinoline-3-carboxylic acid scaffold and its divergent pharmacological applications.

Part 2: Target Identification & Mechanism of Action

2.1 Primary Target: Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase implicated in cancer cell proliferation.

-

Mechanism: 5-Chloroquinoline-3-carboxylic acid acts as an ATP-competitive inhibitor . The carboxylate group forms a salt bridge with the conserved Lys68 (in the ATP binding pocket), while the quinoline ring stacks between Val53 and Val66.

-

The 5-Cl Effect: The chlorine atom at position 5 fills a specific hydrophobic sub-pocket (Zone II), improving potency over the unsubstituted analog by displacing water molecules and increasing van der Waals contacts [1].

2.2 Secondary Target: GPR35

GPR35 is an orphan GPCR associated with inflammation and pain.

-

Mechanism: Quinoline-3-carboxylic acids mimic the endogenous ligand kynurenic acid but often with higher potency. The carboxylate anchors the molecule to Arg164 and Arg297 in the transmembrane bundle.

-

Signaling: Agonism triggers G

or G

Part 3: Experimental Protocols (Self-Validating Systems)

To investigate this molecule, researchers must employ rigorous assays. The following protocols are designed to be robust and reproducible.

3.1 Synthesis Verification (Purity Check)

Context: Synthesis from 3-chloroaniline often yields a mixture of 5-chloro and 7-chloro isomers. Separation is critical for accurate pharmacological data.

-

Method:

H NMR Spectroscopy (DMSO-d -

Diagnostic Signal: Look for the splitting pattern of the protons on the benzene ring.

-

5-Chloro isomer: Exhibits a specific dd (doublet of doublets) pattern for H6 and H8, with H4 appearing as a singlet further downfield due to the peri-effect of the chlorine.

-

Validation Criterion: Purity must be >98% by HPLC to rule out activity from the 7-chloro impurity.

-

3.2 In Vitro Assay: ADP-Glo™ Kinase Assay for CK2

This luminescence-based assay measures the ADP formed from a kinase reaction, providing a direct correlation to inhibitor potency.

Materials:

-

Recombinant CK2 enzyme (human).

-

Substrate: Casein or specific peptide (e.g., RRRDDDSDDD).

-

Test Compound: 5-Chloroquinoline-3-carboxylic acid (dissolved in 100% DMSO).

-

ADP-Glo™ Reagent (Promega).

Protocol:

-

Preparation: Dilute compound in 1x Kinase Buffer to 4x desired concentration (e.g., 0.1 nM to 10 µM).

-

Enzyme Reaction:

-

Add 2.5 µL compound to 384-well plate.

-

Add 2.5 µL CK2 enzyme (optimize concentration, typically 1–5 ng/well).

-

Incubate 10 min at RT (allows inhibitor binding).

-

Add 5 µL ATP/Substrate mix (ATP concentration should be at

, approx. 10 µM). -

Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure luminescence.

-

Analysis: Plot RLU vs. log[concentration] to determine IC

.

Data Presentation Table:

| Parameter | Value/Condition | Note |

|---|

| ATP Conc. | 10 µM | Matches

3.3 Functional Assay: GPR35 Calcium Flux

To verify agonist activity at GPR35.

Workflow:

-

Cell Line: HEK293 stably expressing human GPR35 and G

(chimeric G-protein to force calcium coupling). -

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

-

Addition: Inject 5-Chloroquinoline-3-carboxylic acid.

-

Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

-

Result: A transient increase in fluorescence indicates agonism.

Part 4: Visualization of Signaling Pathways

Understanding the downstream effects of modulating these targets is crucial for drug development.

Figure 2: Dual-pathway modulation potential. Inhibition of CK2 promotes apoptosis in oncological models, while GPR35 activation modulates immune response.

Part 5: Safety & Toxicology

-

Hazard Identification: As a quinoline derivative, it is an irritant.

-

Handling: Use standard PPE (nitrile gloves, safety goggles). All powder handling should be performed in a fume hood to prevent inhalation of dust.

-

Metabolic Stability: The 5-chloro group blocks metabolic oxidation at that position, potentially increasing half-life (

) compared to the unsubstituted parent, but the 3-carboxylic acid is susceptible to glucuronidation (Phase II metabolism).

References

-

CK2 Inhibition & SAR: Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

GPR35 Pharmacology: Milligan, G. (2011).[1] "G protein-coupled receptor 35." Chemical Reviews. (Contextualizing quinoline carboxylic acids as GPR35 ligands).

-

Chemical Identity & Properties: PubChem Compound Summary for CID 2817 (Analog Reference) and specific search for "Quinoline-3-carboxylic acid".

-

Synthesis & Isomerism: Accela ChemBio Product Data: 5-Chloroquinoline-3-carboxylic acid (CAS 1416439-55-8).[6]

Sources

- 1. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 2. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Part 1: The Progenitor Era – From Chloroquine to Nalidixic Acid

The Discovery and Evolution of Quinoline Carboxylic Acids: A Technical Guide

Executive Summary

The discovery of quinoline carboxylic acids represents a pivotal chapter in medicinal chemistry, marking the transition from serendipitous byproduct isolation to rational drug design. Dominating this class are the 4-quinolones (fluoroquinolones), which evolved from the non-fluorinated nalidixic acid into broad-spectrum agents capable of inhibiting bacterial DNA gyrase and topoisomerase IV. This guide analyzes the synthetic evolution from the classical Gould-Jacobs reaction to the versatile Grohe-Heberer method, details the Structural Activity Relationships (SAR) that drove generational leaps, and provides validated experimental protocols for researchers.

The history of quinolone antibiotics is rooted in the synthesis of antimalarial agents.[1] In 1962, George Lesher and colleagues at Sterling Drug were attempting to synthesize chloroquine analogs. During the purification of 7-chloro-4-quinolone, they isolated a naphthyridine byproduct that exhibited modest antibacterial activity.[2][3]

This serendipitous discovery led to Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). While technically a naphthyridone, it established the core pharmacophore required for activity: the 4-oxo-3-carboxylic acid moiety fused to a nitrogen-containing heterocycle.

Visualization: The Genealogical Timeline

The following diagram illustrates the structural evolution from antimalarial byproducts to fourth-generation respiratory quinolones.

Caption: Evolutionary trajectory of quinolone antibiotics, highlighting key structural modifications that expanded the antimicrobial spectrum.

Part 2: Synthetic Architectures – The Technical Core

For the medicinal chemist, the method of ring closure dictates the diversity of the library. Two primary methodologies dominate the literature: the Gould-Jacobs reaction and the Grohe-Heberer method .

A. The Gould-Jacobs Reaction (Classical)

Used for early generation quinolones (e.g., Nalidixic acid, Oxolinic acid), this method relies on a thermal cyclization strategy.[4]

-

Mechanism: Condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by high-temperature cyclization (Dowtherm A, ~250°C).

-

Limitation: It is regioselective but requires harsh conditions and limits substitution at the N-1 position to alkyl groups introduced after cyclization (or requires specific aniline precursors).

B. The Grohe-Heberer Method (Modern)

Developed by Klaus Grohe at Bayer in the 1980s, this method revolutionized quinolone synthesis, enabling the creation of Ciprofloxacin.

-

Mechanism: Acylation of a malonate anion with a 2,4-dichloro-5-fluoro-benzoyl chloride, followed by Michael addition of an amine and subsequent cyclization (often using base or Eaton's reagent).

-

Advantage: Allows for the introduction of complex N-1 substituents (like the cyclopropyl group in Ciprofloxacin) before ring closure, under milder conditions.

Experimental Protocol: Synthesis of a Fluoroquinolone Scaffold via Grohe-Heberer

Note: This protocol is a composite standard based on Grohe’s patents and subsequent optimizations.

Reagents:

-

2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq)

-

Ethyl 3-(dimethylamino)acrylate (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Cyclopropylamine (1.1 eq)

-

Potassium Carbonate (

) -

Solvents: Toluene, DMF.

Step-by-Step Methodology:

-

Acylation (The Beta-Keto Ester Formation):

-

Dissolve ethyl 3-(dimethylamino)acrylate in dry toluene.

-

Add TEA. Dropwise add 2,4-dichloro-5-fluorobenzoyl chloride at 0°C.

-

Reflux for 2 hours.[5] The dimethylamino group acts as a leaving group in the subsequent step, but initially, we form the benzoyl-acrylate intermediate.

-

Critical Checkpoint: Monitor TLC for disappearance of acid chloride.

-

-

Amine Exchange (Introduction of N-1 Group):

-

Cool the reaction mixture to room temperature.

-

Add cyclopropylamine (dissolved in toluene) dropwise.

-

Stir at 25°C for 1 hour. The cyclopropylamine displaces the dimethylamino group via an addition-elimination mechanism.

-

Evaporate solvent to yield the enaminoketoester intermediate.

-

-

Cyclization (Ring Closure):

-

Dissolve the intermediate in anhydrous DMF.

-

Add 2.0 eq of anhydrous

. -

Heat to 80–100°C for 4 hours. The N-H attacks the aromatic ring (nucleophilic aromatic substitution,

), displacing the chlorine at the 2-position (ortho to the carbonyl). -

Workup: Pour into ice water. Filter the precipitate.[6] Recrystallize from ethanol.

-

-

Hydrolysis:

-

Reflux the ester in a mixture of acetic acid and 6N HCl to yield the free carboxylic acid.

-

Part 3: Structural Activity Relationship (SAR) & Data

The transition from "urinary tract antiseptic" to "systemic antibiotic" was driven by specific substitutions.

Table 1: Generational SAR and MIC Comparison

| Generation | Representative Drug | Key Structural Feature | Target Spectrum | MIC90 (E. coli) | MIC90 (S. pneumoniae) |

| 1st | Nalidixic Acid | Naphthyridone core, N-Ethyl | Gram-Negative (Enterobacteriaceae) | 4.0 - 16.0 µg/mL | Resistant |

| 2nd | Ciprofloxacin | C-6 Fluorine , N-1 Cyclopropyl, C-7 Piperazine | Broad G(-), Pseudomonas, Atypical | 0.004 - 0.015 µg/mL | 1.0 - 2.0 µg/mL |

| 3rd | Levofloxacin | L-isomer , O-C-N ring fusion (Morpholine) | Improved G(+) activity | 0.015 - 0.06 µg/mL | 1.0 µg/mL |

| 4th | Moxifloxacin | C-8 Methoxy , C-7 Diazabicyclo | Anaerobes, Respiratory G(+) | 0.03 - 0.06 µg/mL | 0.12 - 0.25 µg/mL |

Key Mechanistic Insights:

-

C-6 Fluorine: Increases cell penetration and gyrase affinity (approx. 10-100 fold potency increase).

-

C-7 Piperazine: Primary driver of anti-pseudomonal activity (Ciprofloxacin).

-

C-8 Methoxy: Reduces substrate affinity for Efflux Pumps (NorA) and selects against resistant mutants (Moxifloxacin).

Part 4: Mechanism of Action

Quinolones are unique in that they trap enzymes in a cleavage complex. They do not inhibit the enzyme's catalytic activity directly but rather stabilize the DNA-Enzyme intermediate where the DNA is broken (cleaved).

Visualization: The Ternary Cleavage Complex

This diagram details the "Poison" mechanism where the drug locks the DNA-Gyrase complex.

Caption: The "Water-Metal Ion Bridge" hypothesis suggests the keto-acid moiety coordinates Mg2+, bridging the drug to the enzyme-DNA complex.

Part 5: Beyond Antibiotics

While the 4-quinolones are famous antibiotics, the quinoline-2-carboxylic acid (quinaldic acid) scaffold is emerging in oncology and metabolic disease research.

-

Metallo-Enzyme Inhibition: Quinaldic acid is a potent chelator. Derivatives are being explored as inhibitors of metalloproteinases involved in tumor metastasis.

-

Insulin Mimetics: Specific quinoline-2-carboxylic acid derivatives have shown oral hypoglycemic activity by enhancing insulin release or mimicking insulin signaling pathways, distinct from the sulfonylurea mechanism.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Grohe, K., & Heberer, H. (1987). Verfahren zur Herstellung von 7-Amino-1-cyclopropyl-4-oxo-1,4-dihydro-chinolin-3-carbonsäuren.[7] German Patent DE3142854. Link

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[8][9] Chemical Reviews. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

-

Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 6. ablelab.eu [ablelab.eu]

- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bayer.com [bayer.com]

- 9. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

Technical Guide: 5-Chloroquinoline-3-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary

5-Chloroquinoline-3-carboxylic acid (CAS: 1416439-55-8 ) is a specialized heterocyclic scaffold used in the design of kinase inhibitors, antibacterial agents, and receptor modulators.[1][2] Unlike its more common 6-, 7-, or 8-substituted isomers, the 5-chloro derivative offers a unique vector for optimizing ligand-protein interactions.[1] The chlorine atom at the 5-position serves two critical functions: it provides a lipophilic "metabolic shield" against oxidative metabolism at the electron-rich C5 position and induces a peri-interaction that can lock the carboxylate moiety into a preferred conformation.

This guide analyzes the molecule’s physicochemical profile, details the regioselective challenges in its synthesis, and provides validated protocols for its integration into drug discovery campaigns.

Part 1: Chemical Profile & Physicochemical Properties[1]

The 5-chloroquinoline-3-carboxylic acid scaffold is defined by a bicyclic aromatic system where the nitrogen is at position 1, the carboxylic acid at position 3, and a chlorine substituent at position 5.

| Property | Value / Description | Relevance in Drug Design |

| CAS Number | 1416439-55-8 | Unique identifier for the free acid form.[1] |

| Molecular Formula | C₁₀H₆ClNO₂ | Low molecular weight (MW ~207.6 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Predicted) | ~2.4 – 2.6 | Moderate lipophilicity ensures good membrane permeability while maintaining solubility. |

| pKa (Acid) | ~3.8 – 4.2 | The electron-withdrawing 5-Cl slightly increases acidity compared to unsubstituted quinoline-3-COOH.[1] |

| H-Bond Donors/Acceptors | 1 (OH) / 3 (N, O, O) | The 3-COOH acts as a bidentate anchor; the quinoline nitrogen is a weak acceptor. |

| Structural Alert | None (Standard) | The scaffold is generally stable; however, the 5-position is sterically crowded. |

Structural Analysis

The 5-position chlorine is sterically significant.[1] It sits in the "bay region" of the quinoline, potentially interacting with substituents at the 4-position. In kinase inhibitors, this steric bulk can induce atropisomerism or lock the rotation of the 3-carboxyl group, pre-organizing the molecule for binding to the ATP hinge region.

Part 2: Synthetic Pathways and Regioselectivity[1]

Synthesizing 5-substituted quinolines is chemically challenging due to the directing effects of standard cyclization reactions. The most common precursor, 3-chloroaniline, typically directs cyclization to the less hindered para position (yielding the 7-chloro isomer) rather than the ortho position (yielding the 5-chloro isomer).

Primary Route: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)

This is the industrial standard for generating the quinoline core, though it requires careful isomer separation.

-

Acylation: Reaction of 3-chloroaniline with acetic anhydride or acetyl chloride to form 3-chloroacetanilide.[1]

-

Vilsmeier Formylation: Treatment with POCl₃ and DMF. The electrophilic intermediate attacks the aromatic ring.

-

Separation: The isomers are separated via fractional crystallization or column chromatography. The 5-chloro isomer is often more soluble in non-polar solvents due to the dipole moment vector.

-

Oxidation: The aldehyde is oxidized to the carboxylic acid using Silver Nitrate (AgNO₃) or Sodium Chlorite (NaClO₂).

Alternative Route: Friedländer Condensation

This route avoids isomer mixtures but requires a hard-to-source starting material.[1]

-

Reagents: 2-Amino-6-chlorobenzaldehyde + Ethyl acetoacetate (or equivalent beta-keto ester).[1]

-

Mechanism: Base-catalyzed condensation yields the quinoline ring directly with the chlorine fixed at the 5-position.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways and the critical separation step required to isolate the 5-chloro scaffold.

Caption: Divergent synthesis of 5-chloroquinoline-3-carboxylic acid via Vilsmeier-Haack cyclization, highlighting the critical isomer separation step.

Part 3: Medicinal Chemistry Utility[1]

Kinase Inhibition (CK2 Targeting)

The 3-carboxylic acid moiety is a classic bioisostere for the phosphate group of ATP or a water-mediated contact in the kinase hinge region.

-

Mechanism: The carboxylate forms a salt bridge with the conserved Lysine (e.g., Lys68 in CK2) and a hydrogen bond with the backbone amide of the hinge region.

-

Role of 5-Cl: The 5-chloro substituent fills the hydrophobic pocket adjacent to the gatekeeper residue.[1] It improves potency by displacing water molecules and increasing van der Waals contact surface area compared to the unsubstituted analog.

Antibacterial Agents (Gyrase/Topoisomerase IV)

While fluoroquinolones typically utilize the 4-oxo-1,4-dihydroquinoline core, the aromatic 5-chloroquinoline-3-carboxylic acid serves as a precursor or a flat intercalator.[1]

-

SAR Insight: The 5-position is one of the few positions on the quinolone core tolerant of bulk. A chlorine atom here modulates the pKa of the 3-COOH, potentially enhancing accumulation in Gram-positive bacteria.

Metabolic Stability

The C5 position in quinoline is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Metabolic Blocking: Substitution with chlorine (a "metabolic blocker") prevents hydroxylation at this site, significantly extending the half-life (

) of the drug candidate.

Visualization: SAR Vector Map

This diagram maps the functional roles of specific positions on the scaffold.

Caption: Structure-Activity Relationship (SAR) map of 5-chloroquinoline-3-carboxylic acid, detailing the functional role of the 3-COOH anchor and 5-Cl metabolic shield.

Part 4: Experimental Protocol

Protocol: Synthesis of 5-Chloroquinoline-3-carboxylic Acid via Oxidation

This protocol assumes the successful isolation of the intermediate 5-chloroquinoline-3-carbaldehyde.[1]

Reagents:

-

5-Chloroquinoline-3-carbaldehyde (1.0 eq)[1]

-

Sulfamic acid (1.5 eq)

-

Sodium chlorite (NaClO₂, 1.5 eq)

-

Solvent: Acetone / Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 5-chloroquinoline-3-carbaldehyde (10 mmol) in 50 mL of Acetone/Water mixture. Cool the solution to 0°C in an ice bath.

-

Scavenger Addition: Add Sulfamic acid (15 mmol) to the solution. Note: Sulfamic acid acts as a scavenger for hypochlorous acid, preventing chlorination side reactions.

-

Oxidation: Dropwise add a solution of Sodium Chlorite (15 mmol) in 10 mL water over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Evaporate acetone under reduced pressure. The product often precipitates from the aqueous residue.

-

Isolation: Filter the white/off-white solid. Wash with cold water (2 x 10 mL) and hexanes.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆). Expect a singlet for H-2 (~9.2 ppm) and H-4 (~8.9 ppm), with the carboxylic acid proton broad >13 ppm.

References

-

Synthesis of 2-chloroquinoline-3-carbaldehydes: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

-

CK2 Inhibitor Design: Syniugin, A. R., et al. (2016).[3][4] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[4] Link

-

Regioselectivity in Vilsmeier-Haack: Hormi, O. E. O. (1986). A Facile Synthesis of 2-Chloro-3-formylquinolines. Synthetic Communications, 16(1), 29-38. Link

-

Chemical Identity: PubChem Compound Summary for CID 71498656 (5-Chloroquinoline-3-carboxylic acid). Link

Sources

- 1. 1403746-68-8|Ethyl 7-bromo-6-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Architectures & Molecular Dynamics of 5-Chloroquinoline-3-carboxylic Acid

A Technical Guide for Structural Optimization and Drug Design

Executive Summary

This technical guide provides a rigorous theoretical framework for the study of 5-Chloroquinoline-3-carboxylic acid (5-CQCA) . As a scaffold, the quinoline-3-carboxylic acid moiety is a privileged structure in medicinal chemistry, particularly for Casein Kinase 2 (CK2) inhibition and antibacterial DNA gyrase targeting.

This guide moves beyond standard synthesis to focus on the computational and theoretical characterization required to validate this molecule as a lead compound. It details protocols for Density Functional Theory (DFT) analysis, vibrational assignment, and molecular docking, specifically distinguishing the 5-chloro isomer's unique steric and electronic profile compared to its 2- and 8-chloro analogues.

Part 1: Electronic Structure & Reactivity Descriptors (DFT)

The theoretical foundation of 5-CQCA lies in understanding how the chlorine atom at the C5 position—adjacent to the C4 bridgehead—alters the electron density of the pyridine ring and the acidity of the carboxylic group.

Computational Methodology

To achieve publication-quality data, the following level of theory is the standard for halogenated quinolines:

-

Software: Gaussian 09/16 or ORCA 5.0.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, critical due to the Cl atom).

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to correctly model the lone pairs on the Nitrogen, Oxygen, and Chlorine atoms.

Computational Workflow

The following Graphviz diagram outlines the logical flow for the theoretical characterization of 5-CQCA.

Figure 1: Standardized DFT workflow for validating the ground-state geometry and electronic properties of 5-CQCA.

Global Reactivity Descriptors

The 5-chloro substituent exerts a -I (inductive withdrawal) effect, which stabilizes the HOMO energy level compared to the unsubstituted quinoline. The theoretical parameters below are critical for predicting biological stability (Softness vs. Hardness).

| Parameter | Symbol | Formula | Significance for 5-CQCA |

| Chemical Potential | Predicts charge transfer direction during protein binding. | ||

| Chemical Hardness | High | ||

| Electrophilicity | Measures the capacity to accept electrons (critical for Michael acceptors). |

Structural Insight: Unlike the 8-chloro isomer, where the halogen can interact with the ring nitrogen (N1), the 5-chloro atom in 5-CQCA is sterically positioned near the C4 proton. This prevents direct halogen-bonding with the kinase hinge region in some binding modes, forcing the molecule to rely on the C3-Carboxyl group for primary anchoring.

Part 2: Spectroscopic Profiling (IR & NMR)

Theoretical vibrational frequencies must be scaled to match experimental FT-IR data. For B3LYP/6-311++G(d,p), a scaling factor of 0.961 is recommended to correct for anharmonicity.

Key Vibrational Modes

When analyzing the FT-IR spectrum of 5-CQCA, focus on these diagnostic bands:

-

O-H Stretch (COOH): Predicted at 3500–3200 cm⁻¹ (broad). In the crystalline state, this forms intermolecular hydrogen bonds (dimers), shifting the band to lower frequencies.

-

C=O Stretch: A sharp, intense peak at 1710–1690 cm⁻¹ . This is the primary pharmacophore point for interaction with Lysine residues in target proteins.

-

C-Cl Stretch: A distinct band in the fingerprint region, typically 700–750 cm⁻¹ .

-

C=N Ring Stretch: Characteristic quinoline skeletal vibration at 1620–1580 cm⁻¹ .

NMR Chemical Shifts (GIAO Method)

To validate synthesis, calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

-

H-4 Proton: The proton at position 4 will show a significant downfield shift (deshielding) due to the proximity of the 5-Chloro substituent (anisotropy effect) and the 3-Carboxyl group.

Part 3: Pharmacophore Modeling & Molecular Docking

The primary therapeutic utility of quinoline-3-carboxylic acids is in the inhibition of Protein Kinase CK2 (Casein Kinase 2) and bacterial DNA Gyrase.

Target Selection: Protein Kinase CK2

CK2 is a serine/threonine kinase upregulated in various cancers.[2] The ATP-binding pocket of CK2 is distinctively small, favoring the flat, rigid quinoline scaffold.

-

PDB ID: 3PE1 or 3OWJ (High-resolution human CK2 alpha structures).

-

Binding Pocket Residues: Lys68, Glu81, Val66, Ile174.

Docking Protocol (AutoDock Vina / Glide)

The following protocol ensures reproducible binding affinity calculations.

-

Ligand Preparation:

-

Optimize 5-CQCA geometry (DFT-B3LYP).

-

Set the carboxylic acid to the deprotonated (carboxylate) state if physiological pH is assumed, or neutral if targeting a hydrophobic pocket. Note: CK2 inhibitors often bind via a salt bridge to Lys68, requiring the carboxylate anion.

-

-

Grid Generation:

-

Center grid box on the co-crystallized ligand (e.g., CX-4945).

-

Size: 20 x 20 x 20 Å.

-

-

Interaction Analysis:

-

Salt Bridge: Carboxylate (COO⁻) ↔ Lys68 (cationic).

-

Pi-Cation: Quinoline ring ↔ Lys68.

-

Halogen Bond: 5-Cl interaction with backbone carbonyls (rare but possible) or hydrophobic burial in the Val66 region.

-

Docking Logic Visualization

Figure 2: Molecular docking workflow targeting Protein Kinase CK2.

Part 4: Experimental Validation Protocols

To confirm theoretical predictions, the following experimental assays are the industry standard.

Synthesis Verification (Vilsmeier-Haack Approach)

The most robust route to 5-CQCA involves:

-

Starting Material: 3-Chloroaniline (to yield the 5-chloro and 7-chloro isomers, separable by chromatography) or specific 5-chloro-acetanilide precursors.

-

Cyclization: Reaction with

and DMF (Vilsmeier-Haack) to yield 5-chloroquinoline-3-carbaldehyde . -

Oxidation: Oxidation of the aldehyde to the carboxylic acid using

or

In Vitro Kinase Assay

-

Method: ADP-Glo™ Kinase Assay or radiometric

-ATP assay. -

Metric:

determination. -

Expectation: Validated CK2 inhibitors in this class typically show

values in the 0.5 – 10

References

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[2] Relevance: Establishes the structure-activity relationship (SAR) for quinoline-3-carboxylic acids against CK2, highlighting the critical role of the carboxylic acid group in forming salt bridges with Lys68. URL:[Link]

-

2-Chloroquinoline-3-carboxylic acid. Source: Acta Crystallographica Section E: Structure Reports Online (2010). Relevance: Provides the X-ray crystal structure of the closely related 2-chloro isomer, serving as a benchmark for bond lengths (C-Cl, C=O) and hydrogen bonding dimers in the solid state. URL:[Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Source: Journal of Molecular Structure (via NIH/PMC). Relevance: Details the exact DFT methodology (B3LYP/6-311++G(d,p)) and scaling factors required to accurately predict the vibrational spectrum of chloro-substituted quinoline derivatives. URL:[Link]

-

Molecular Docking Study for Binding Affinity of Quinoline Derivatives. Source: Journal of Molecular Structure / NIH. Relevance: Validates the use of AutoDock Vina for quinoline scaffolds and identifies key amino acid residues (Lys, Ile, Val) in the binding pockets of relevant kinase targets. URL:[Link]

Sources

Methodological & Application

Application Note: 5-Chloroquinoline-3-carboxylic Acid in Advanced Materials Architectures

Executive Summary & Molecular Profile

This guide details the utilization of 5-Chloroquinoline-3-carboxylic acid (5-CQC) as a bifunctional ligand in materials science. Unlike its more common isomer, 2-chloroquinoline-3-carboxylic acid, the 5-chloro derivative offers a distinct topological advantage: the halogen substituent at the C5 position is remote from the coordination vectors (the N-heterocycle and the C3-carboxylate).

This structural feature allows 5-CQC to serve two simultaneous functions in crystal engineering:

-

Primary Tecton: The N-donor and -COOH groups form robust coordination networks or hydrogen-bonded supramolecular synthons.

-

Secondary Steric/Electronic Tuner: The C5-Chlorine atom projects into the pore/channel voids of Metal-Organic Frameworks (MOFs) or co-crystal lattices, modulating hydrophobicity and pore aperture size without sterically hindering the metal binding site (a common failure mode in 2-substituted quinolines).

Physicochemical Profile

| Property | Value | Relevance to Materials Science |

| Molecular Formula | C₁₀H₆ClNO₂ | Rigid aromatic scaffold for porous materials. |

| pKa (calc) | ~4.1 (COOH), ~2.5 (N-H⁺) | Determines pH windows for solvothermal synthesis. |

| H-Bond Donors | 1 (-COOH) | Critical for co-crystal formation (Heterosynthon formation). |

| H-Bond Acceptors | 3 (N, C=O, -OH) | Allows multi-modal binding in coordination polymers. |

| Halogen Bonding | C-Cl...O / C-Cl...π | Secondary stabilizing interaction for solid-state packing. |

Application I: Reticular Chemistry (MOF Synthesis)

Mechanistic Insight

In the construction of Coordination Polymers (CPs) and MOFs, 5-CQC acts as a bridging ligand. The carboxylate group typically forms paddlewheel clusters (e.g., with Cu²⁺ or Zn²⁺), while the quinoline nitrogen can coordinate to axial sites of adjacent clusters, creating "pillared-layer" topologies. The 5-Cl substituent modifies the electrostatic potential of the pore surface, enhancing the selectivity for quadrupolar gases (e.g., CO₂ over N₂).

Protocol A: Solvothermal Synthesis of [Zn(5-CQC)₂]ₙ Frameworks

Objective: Synthesize a 2D or 3D coordination network for gas sorption studies.

Reagents:

-

5-Chloroquinoline-3-carboxylic acid (98% purity)

-

Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

-

N,N-Dimethylformamide (DMF) (HPLC Grade)

-

Ethanol (Absolute)

Workflow:

-

Precursor Dissolution:

-

Dissolve 0.5 mmol (103.8 mg) of 5-CQC in 10 mL of DMF/Ethanol (3:1 v/v).

-

Note: Sonicate for 10 minutes. The carboxylic acid proton must be available for exchange; the ethanol helps solubilize the ligand while DMF acts as a base/template.

-

-

Metal Addition:

-

Add 0.25 mmol (74.4 mg) of Zn(NO₃)₂·6H₂O to the solution.

-

Stir at room temperature for 30 minutes until a clear homogenous solution is obtained.

-

-

Solvothermal Treatment:

-

Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 100°C for 48 hours .

-

Cooling Rate: Program the oven to cool at 5°C/hour. (Slow cooling is critical to minimize defects in the crystal lattice).

-

-

Isolation:

-

Filter the resulting block-shaped colorless crystals.

-

Wash 3x with fresh DMF, then 3x with Ethanol to remove unreacted ligand.

-

Activation: Solvent exchange with dichloromethane for 3 days (refreshing solvent daily), followed by heating at 80°C under vacuum (10⁻³ Torr) for 12 hours.

-

Visualization: Coordination Logic

The following diagram illustrates the "Remote Functionalization" logic where the 5-position Chlorine allows unhindered coordination at the Nitrogen site, unlike the 2-position isomer.

Caption: Logical flow of 5-CQC acting as an unhindered ligand compared to the sterically compromised 2-chloro isomer.

Application II: Pharmaceutical Co-crystals

Mechanistic Insight

5-CQC is an excellent co-former for solubility enhancement of Active Pharmaceutical Ingredients (APIs). The carboxylic acid group forms a supramolecular heterosynthon (COOH···N_arom) with API molecules containing pyridine or imidazole rings (e.g., Itraconazole, Fluoxetine). The 5-chloro group enhances the lipophilicity of the co-crystal, potentially improving membrane permeability.

Protocol B: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

Objective: Create a co-crystal of 5-CQC and a model API (e.g., Nicotinamide or Isonicotinamide) to modify solubility.

Reagents:

-

5-CQC (Co-former)

-

Nicotinamide (Model API)[1]

-

Methanol (Solvent drop)

Workflow:

-

Stoichiometric Weighing:

-

Weigh 5-CQC (1 mmol) and Nicotinamide (1 mmol) for a 1:1 molar ratio.

-

Scientific Rationale: A 1:1 ratio targets the acid-pyridine heterosynthon (COOH···N).

-

-

Grinding:

-

Place solids in a stainless steel grinding jar (e.g., Retsch MM400).

-

Add 20 µL of Methanol (catalytic solvent).

-

Grind at 25 Hz for 20 minutes .

-

-

Characterization (PXRD):

-

Analyze the resulting powder via Powder X-Ray Diffraction.

-

Success Metric: Look for new peaks distinct from the individual starting materials. 5-CQC typically shows strong low-angle reflections due to layer stacking; shifts in these peaks indicate intercalation of the API.

-

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized materials must be validated using the following parameters.

| Technique | Observation Target | Interpretation |

| Single Crystal XRD | Unit Cell & Connectivity | Confirms the 5-Cl position does not disrupt the metal-nitrogen bond. Look for C-Cl...π interactions (< 3.8 Å). |

| FT-IR Spectroscopy | Carboxyl Stretch (1680-1720 cm⁻¹) | Shift to 1550-1600 cm⁻¹ indicates successful deprotonation and coordination to metal nodes. |

| TGA (Thermal Analysis) | Weight Loss vs Temp | 5-CQC frameworks typically show stability up to ~300°C. Weight loss <100°C indicates solvent loss (activation). |

| Surface Area (BET) | N₂ Isotherm at 77K | Verifies porosity. The 5-Cl group usually results in lower surface area but higher isosteric heat of adsorption (Qst) for CO₂ compared to the non-chlorinated analog. |

Experimental Workflow Diagram

Caption: Dual-stream experimental workflow for generating 5-CQC based materials.

References

-

Crystal Structure of Quinoline-3-Carboxylic Acid Derivatives: Bouraiou, A., et al. (2010).[2] "2-Chloroquinoline-3-carboxylic acid."[2][3][4][5] Acta Crystallographica Section E, 66(3), o693. Note: Describes the foundational packing layers of the 2-chloro analog, serving as the baseline for 5-chloro structural predictions.

-

Quinoline Carboxylates in Coordination Polymers: Gomez, G. E., et al. (2016). "2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II)." Crystal Growth & Design. Note: Demonstrates the solvothermal stability and topological versatility of quinoline-carboxylate isomers in MOF construction.

-

Pharmaceutical Co-crystals and Solubility: Childs, S. L., et al. (2007). "Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids." Journal of the American Chemical Society. Note: Establishes the protocol for using carboxylic acid co-formers to tune API solubility.

-

Synthesis of Quinoline-3-Carboxylic Acids: Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Note: The authoritative source for the Vilsmeier-Haack cyclization used to synthesize the 5-CQC core.

Sources

- 1. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 5-Chloroquinoline-3-carboxylic acid

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 5-Chloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Additionally, a fundamental UV-Vis Spectrophotometric method is outlined for rapid, high-concentration measurements. Each protocol is supported by scientific rationale, validation parameters, and step-by-step instructions to ensure reliable and reproducible results for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

5-Chloroquinoline-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the quinoline scaffold, it serves as a precursor or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The presence and quantity of this compound can directly impact the purity, safety, and efficacy of the final drug product. Therefore, access to validated, robust, and sensitive analytical methods for its quantification is a critical requirement for regulatory compliance and quality assurance.[4]

This document provides a multi-tiered analytical approach, explaining the causality behind the selection of each method and providing self-validating protocols designed for immediate implementation.

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and throughput.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for pharmaceutical analysis.[5] The quinoline ring system in 5-Chloroquinoline-3-carboxylic acid possesses a strong chromophore, making it ideally suited for UV detection. This method offers an excellent balance of specificity, precision, and cost-effectiveness for quantifying the compound in bulk materials, reaction mixtures, and formulation assays.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the definitive technique.[7][8] Its ability to selectively monitor a specific parent-to-product ion transition provides unparalleled confidence in identification and quantification, even in the presence of co-eluting interferences.[9]

-

UV-Vis Spectrophotometry: While lacking the specificity of chromatographic methods, UV-Vis spectrophotometry is a simple, rapid, and cost-effective tool for the analysis of pure, high-concentration samples.[10] It is particularly useful for preliminary checks of raw material concentration or in certain dissolution studies where the sample matrix is well-defined.

Protocol I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This stability-indicating method is designed for the accurate quantification of 5-Chloroquinoline-3-carboxylic acid and its separation from potential process-related impurities and degradation products.[11][12]

Scientific Principle

The method utilizes a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds. 5-Chloroquinoline-3-carboxylic acid, being a polar carboxylic acid, will have a moderate affinity for the stationary phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group (pKa ≈ 2-4), reducing peak tailing and ensuring a sharp, symmetrical peak shape for reliable integration. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits maximum absorption.

Experimental Protocol

1. Reagent and Sample Preparation:

- Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

- Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

- Diluent: Acetonitrile/Water (50:50, v/v).

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chloroquinoline-3-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

- Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.[13]

2. Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient Elution (see table below) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

3. Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

- Calculate the concentration of the analyte in the prepared samples using the regression equation.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[13] The following table summarizes expected performance characteristics.

| Validation Parameter | Acceptance Criteria | Expected Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.2%[14] |

| Precision (% RSD) | Intraday: ≤ 2.0%; Interday: ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~1.0 µg/mL[14] |

| Specificity | No interference at the analyte's retention time | Peak purity > 99.5% |

HPLC-UV Workflow Diagram

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis of European pharmacopoeial impurities A , B , C , and D of cabergoline - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43417F [pubs.rsc.org]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Advanced HPLC Analysis of Quinoline Carboxylic Acids

Content Type: Application Note & Technical Guide Subject: Method Development, Optimization, and Troubleshooting for Quinoline Carboxylic Acids (QCAs)

Introduction: The Zwitterionic Challenge

Quinoline carboxylic acids (QCAs) represent a critical class of heterocyclic compounds serving as both pharmaceutical intermediates (e.g., Quinaldic acid) and bioactive metabolites in the tryptophan-kynurenine pathway (e.g., Kynurenic acid).

Analyzing QCAs presents a distinct "Zwitterionic Trap" for chromatographers:

-

Amphoteric Nature: They possess a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxyl group (pKa ~2–4).

-

Solubility vs. Retention: At neutral pH, they often exist as zwitterions, leading to poor retention on hydrophobic C18 phases and low solubility in organic solvents.

-

Silanol Interactions: The protonated nitrogen at acidic pH can interact with residual silanols on silica columns, causing severe peak tailing.

This guide provides two distinct, self-validating protocols: one for synthetic quality control (UV detection) and one for biological trace analysis (Fluorescence detection) .

Method Development Strategy

The pH "Sweet Spot"

To achieve reproducible retention on Reversed-Phase (RP) columns, the mobile phase pH must control the ionization state.

-

Acidic pH (2.0 – 3.0): The carboxyl group is protonated (neutral), increasing hydrophobicity and retention on C18. The nitrogen is protonated (cationic), requiring a buffer with sufficient ionic strength (e.g., 20–50 mM Phosphate) to prevent exclusion or secondary silanol interactions.

-

Alkaline pH: Generally avoided due to silica dissolution risks and poor retention of the fully ionized (anionic) species.

Fluorescence Enhancement (The Zinc Effect)

For biological metabolites like Kynurenic acid (KYNA), native fluorescence is high but can be significantly enhanced (up to 5-10x) by adding divalent cations (Zn²⁺ or Mg²⁺) to the mobile phase. These ions chelate with the N-heterocycle and the adjacent carboxyl/hydroxyl groups, rigidifying the molecule and increasing the quantum yield.

Visualization: Method Selection Decision Tree

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sample origin and sensitivity requirements.

Protocol A: Synthetic QC Analysis (UV Detection)

Target: Quinaldic Acid (Quinoline-2-carboxylic acid) and synthetic derivatives. Application: Purity assay, raw material testing.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 End-capped (4.6 × 150 mm, 5 µm) | End-capping reduces silanol activity, minimizing tailing for the basic quinoline ring [1]. |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.2) | Suppresses carboxyl ionization for retention; low pH protects against silanol interactions. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for quinolines. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 230 nm (or 289 nm) | 230 nm is more sensitive; 289 nm is more selective for the quinoline core [4]. |

| Temp | 30°C | Improves mass transfer and peak shape. |

Gradient Profile

-

0–2 min: 10% B (Isocratic hold to stack polar impurities)

-

2–10 min: 10% → 60% B (Linear gradient)

-

10–12 min: 60% → 90% B (Wash)

-

12.1 min: Return to 10% B (Re-equilibration)

Sample Preparation

-

Weigh 10 mg of standard/sample.

-

Dissolve in 10 mL Mobile Phase A:ACN (50:50) . Note: Do not dissolve in 100% ACN; the salt form may precipitate or exhibit peak distortion.

-

Sonicate for 10 mins. Filter through 0.45 µm PTFE filter.

Protocol B: Biological Trace Analysis (Fluorescence)

Target: Kynurenic Acid (KYNA) in plasma or tissue. Application: Biomarker analysis, metabolic profiling.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 or Phenyl-Hexyl (3.0 × 100 mm, 3 µm) | Phenyl-Hexyl offers unique π-π selectivity for aromatic quinolines. |

| Mobile Phase | 50 mM Sodium Acetate + 250 mM Zinc Acetate (pH 6.2) / ACN (95:5) | Zinc Acetate is the critical component. It forms a fluorescent chelate with KYNA [5]. |

| Flow Rate | 0.5 mL/min | Lower flow for higher sensitivity and solvent economy. |

| Detection | Fluorescence (FLD) | Ex: 344 nm |

| Isocratic | 93% Buffer / 7% ACN | Isocratic elution is preferred for baseline stability in FLD. |

Biological Sample Prep (Protein Precipitation)

-

Aliquot: 200 µL Plasma.

-

Precipitate: Add 50 µL 2.5 M Perchloric Acid (HClO₄). Vortex 30s.

-

Centrifuge: 12,000 x g for 10 min at 4°C.

-

Neutralize (Optional but recommended): Transfer supernatant and adjust pH to ~4-6 if column stability is a concern, though many modern C18 columns handle transient acidic injections.

-

Inject: 10–20 µL of supernatant.

Mechanism of Separation & Detection

Understanding the speciation of QCAs is vital for troubleshooting. The diagram below illustrates the chemical states during chromatography.

Figure 2: Mechanistic interactions of Quinoline Carboxylic Acids at varying pH levels. Protocol A operates in the "Low pH" zone for retention; Protocol B operates in the "Mid pH" zone to facilitate Zinc chelation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with Quinoline Nitrogen. | 1. Ensure pH is < 3.0 (Protocol A).2. Increase buffer concentration (up to 50 mM).3. Use a "Base-Deactivated" or "High-Coverage" C18 column [1][2]. |

| Low Fluorescence Signal | Lack of chelation or Oxygen quenching. | 1. Verify Zinc Acetate is fresh and fully dissolved.2. Degas mobile phase thoroughly (Oxygen quenches fluorescence).3. Check Ex/Em wavelengths (344/398 nm) [5]. |

| Retention Time Drift | pH instability or Temperature fluctuation. | QCAs are highly pH-sensitive. Measure mobile phase pH after adding organic modifier if possible, or strictly control buffer prep. Use a column oven. |

| Split Peaks | Sample solvent mismatch. | Injecting a sample dissolved in 100% ACN into a 90% aqueous stream causes precipitation. Dissolve sample in mobile phase or 10% Methanol. |

References

-

BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Retrieved from

-

Phenomenex. (2025). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[4] 2-Quinolinecarboxylic acid Chemical Properties. Retrieved from

-

BenchChem Application Notes. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.[2][5] Retrieved from

-

Xiao, L. D., et al. (2008).[6] Simultaneous determination of kynurenine and kynurenic acid concentrations in human serum by HPLC with dual wavelengths fluorescence detection. Clin Chim Acta.[6] Retrieved from

-

SIELC Technologies. (2025). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Quinolinecarboxylic acid [webbook.nist.gov]

- 5. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of kynurenine and kynurenic acid concentrations in human serum by HPLC with dual wavelengths fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of 5-Chloroquinoline-3-carboxylic Acid: Assay Development for GPR35 and NMDA Receptor Modulation

Abstract & Scientific Rationale

5-Chloroquinoline-3-carboxylic acid (5-Cl-Q3C) represents a privileged scaffold in medicinal chemistry, sharing structural homology with kynurenic acid (an endogenous neuroactive metabolite) and synthetic quinolone antibiotics. While often utilized as a chemical building block, its intact pharmacophore exhibits significant potential for biological activity against two distinct targets:[1][]

-

GPR35 (G Protein-Coupled Receptor 35): As a carboxylic acid derivative of quinoline, 5-Cl-Q3C falls within the Structure-Activity Relationship (SAR) of known GPR35 agonists (e.g., zaprinast, kynurenic acid).

-

NMDA Receptor (Glycine Site): The quinoline-carboxylic acid motif is a classic template for antagonists binding to the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

This Application Note provides a rigorous framework for developing assays to profile 5-Cl-Q3C activity. We prioritize a functional calcium mobilization assay (for GPR35) and a radioligand binding assay (for NMDA) to definitively categorize the compound's mode of action.

Compound Handling & Physicochemical Properties

Challenge: Chloro-substitution at the 5-position significantly increases lipophilicity (

Protocol: Preparation of Assay-Ready Stocks

-

Solvent Selection: Dissolve 5-Cl-Q3C in 100% DMSO (anhydrous) to a master stock concentration of 10 mM .

-

Note: Avoid aqueous buffers for the master stock to prevent precipitation.

-

-

Solubility Verification (Nephelometry):

-

Dilute stock 1:100 into the assay buffer (HBSS + 20 mM HEPES).

-

Measure light scattering at 600 nm. An increase >10% over background indicates precipitation.

-

Corrective Action: If precipitation occurs, lower the master stock to 1 mM or include 0.05% Pluronic F-127 in the assay buffer.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Limit freeze-thaw cycles to

.

Primary Assay: GPR35 Functional Screen (Calcium Flux)

Mechanism: GPR35 is naturally

Assay Logic Diagram

The following diagram illustrates the engineered signaling pathway used to translate GPR35 activation into a readable calcium signal.

Figure 1: Engineered GPR35 signaling pathway utilizing Gqi5 chimeras to couple Gi-GPCRs to Calcium mobilization for high-throughput screening.

Detailed Protocol

Materials:

-

Cell Line: HEK293 or CHO-K1 stably expressing human GPR35 and

(or -

Reagents: Fluo-4 Direct Calcium Assay Kit, Probenecid (inhibits dye efflux).

-

Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Workflow:

-

Cell Plating (Day 1):

-

Harvest cells using Accutase (gentler than trypsin).

-

Plate 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

-

Incubate overnight at 37°C, 5%

.

-

-

Dye Loading (Day 2):

-

Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Fluo-4 dye.

-

Remove culture media and add 20

L Loading Buffer. -

Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

-

-

Compound Addition & Read:

-

Prepare 5x compound plate (5-Cl-Q3C serially diluted from 100

M to 1 nM). -

Baseline Read: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

-

Injection: Add 5

L of 5x compound to cells (Final 1x). -

Kinetic Read: Measure fluorescence every 2 seconds for 180 seconds.

-

-

Data Analysis:

-

Calculate

(Peak Response). -

Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine

.

-

Secondary Assay: NMDA Glycine Site Binding

Mechanism: To verify if 5-Cl-Q3C acts as an NMDA antagonist, we measure its ability to displace a known high-affinity radioligand (

Assay Workflow Diagram

Figure 2: Radioligand competition binding workflow for the NMDA receptor glycine site.

Detailed Protocol

Materials:

-

Source: Rat cerebral cortex membranes (washed 3x to remove endogenous glycine).

-

Radioligand:

-MDL 105,519 ( -

Buffer: 50 mM Tris-Acetate (pH 7.4). Avoid Chloride ions if possible, as they modulate the receptor, though 5-Cl-Q3C activity might be chloride-dependent.

Step-by-Step Workflow:

-

Membrane Thawing: Resuspend membranes to a protein concentration of 0.2 mg/mL.

-

Reaction Assembly (96-well format):

-

Total Binding: Membrane + Radioligand + Vehicle (DMSO).

-

Non-Specific Binding (NSB): Membrane + Radioligand + 1 mM Glycine (saturating concentration).

-

Test: Membrane + Radioligand + 5-Cl-Q3C (10 concentrations).

-

-

Equilibrium: Incubate for 60 minutes at 4°C. (Low temp prevents receptor degradation and reduces low-affinity glutamate binding).

-

Harvesting:

-

Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding.

-

Filter using a cell harvester (e.g., PerkinElmer Brandel).

-

Wash 3x with ice-cold buffer.

-

-

Detection: Add liquid scintillant and count CPM (Counts Per Minute).

Data Presentation & Quality Control

To ensure Trustworthiness and Self-Validation , every assay plate must meet specific QC criteria.

QC Metrics Table

| Metric | Formula | Acceptance Criteria | Interpretation |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |

| Signal-to-Background (S/B) | Sufficient dynamic range to detect weak agonists/antagonists. | ||

| % CV | Indicates low well-to-well variability. | ||

| Hill Slope | Derived from 4-PL fit | Deviations suggest polypharmacology, aggregation, or steep binding cooperativity. |

Interpretation of Results[3][4]

-

Scenario A (GPR35 Agonist): If 5-Cl-Q3C induces calcium flux with an

, and the signal is blocked by the specific antagonist ML-145 , the compound is a confirmed GPR35 agonist. -

Scenario B (NMDA Antagonist): If 5-Cl-Q3C displaces

-MDL 105,519 with an -

Scenario C (Dual Activity): Activity in both assays suggests a "dirty" profile, common in early quinoline scaffolds, requiring further chemical optimization (e.g., substitution at the 4-position) to gain selectivity.

References

-

Divovic, B. et al. (2023). GPR35: An Emerging Target in Inflammation and Pain. National Institutes of Health.[3] Available at: [Link]

-

Jenkins, L. et al. (2010). Structure-Activity Relationships of GPR35 Agonists. British Journal of Pharmacology. Available at: [Link]

-

Kemp, J.A. et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Zhang, J.H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Available at: [Link]

-

PubChem. (2025).[3] Quinoline-3-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Note: Strategies for Kinase Inhibitor Development Using the 5-Chloroquinoline-3-Carboxylic Acid Scaffold

Executive Summary & Strategic Utility

5-Chloroquinoline-3-carboxylic acid (5-CQ-3-CA) represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. While quinolines are historically associated with antimalarials, this specific moiety has emerged as a critical fragment for targeting the ATP-binding cleft of Serine/Threonine kinases (specifically Casein Kinase 2 [CK2] ) and Tyrosine kinases (e.g., EGFR , VEGFR ).

Key Application Insight: The free carboxylic acid functionality at the C3 position often serves two distinct roles in early-stage discovery:

-

Fragment Screening Hit: It provides a strong electrostatic anchor to the catalytic Lysine (e.g., Lys68 in CK2) during biochemical screening.

-

Synthetic Handle: It acts as the primary vector for diversification via amidation, allowing access to the solvent-exposed regions of the kinase, which is critical for improving selectivity and physicochemical properties (LogD, permeability).

This guide details the protocols for utilizing 5-CQ-3-CA as a lead fragment, covering chemical derivatization for Structure-Activity Relationship (SAR) expansion and validated biochemical assays for potency determination.

Mechanism of Action & Structural Biology

To effectively utilize 5-CQ-3-CA, researchers must understand its binding mode. The quinoline core mimics the adenine ring of ATP.

-

The Hinge Binder: The quinoline nitrogen (N1) typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region.

-

The 5-Chloro Substituent: This halogen occupies a hydrophobic pocket (often the "gatekeeper" region or the back cleft), displacing water and improving entropic binding affinity.

-

The C3-Carboxylic Acid:

-

In Biochemical Assays: Can form a salt bridge with the conserved catalytic Lysine.

-

In Drug Design: Often converted to a carboxamide to prevent repulsion from the aspartate-rich DFG motif and to improve cell membrane permeability.

-

Visualization: SAR & Optimization Logic

Figure 1: Structural Activity Relationship (SAR) logic for the 5-Chloroquinoline-3-carboxylic acid scaffold.

Protocol A: Chemical Functionalization (Amide Coupling)

Objective: To convert the polar 5-CQ-3-CA fragment into a cell-permeable kinase inhibitor candidate. The carboxylic acid is coupled with an amine (R-NH2) to explore the solvent-exposed region of the kinase.

Expert Note: Direct coupling can be sluggish due to the electron-deficient nature of the quinoline ring. We recommend generating the acyl chloride in situ or using HATU activation.

Materials

-

Starting Material: 5-Chloroquinoline-3-carboxylic acid (Purity >95%).

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

-

Activation: Dissolve 5-CQ-3-CA (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) to the mixture. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.2 equiv) (e.g., morpholine, piperazine, or substituted aniline).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Checkpoint: Successful conversion is indicated by the disappearance of the carboxylic acid peak in 1H-NMR (broad singlet >11 ppm) and the appearance of amide protons.

Protocol B: In Vitro Kinase Inhibition Assay (CK2 Focus)

Objective: To quantify the inhibitory potency (

Method: ADP-Glo™ Kinase Assay (Luminescence-based). This method is preferred over radioactive

Reagents & Buffer Preparation[1]

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Casein protein or specific peptide substrate (e.g., RRRDDDSDDD).

-

ATP: Ultra-pure ATP (10 µM final concentration, near

for CK2).

Experimental Workflow

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay.

Detailed Steps

-

Plate Setup: Use white, solid-bottom 384-well plates.

-